molecular formula C16H16N2O2 B185582 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one CAS No. 5466-24-0

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one

Cat. No. B185582
CAS RN: 5466-24-0
M. Wt: 268.31 g/mol
InChI Key: MNZJNVSDHXWDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one, also known as OCE, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. OCE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 366.45 g/mol.

Mechanism Of Action

The mechanism of action of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one exerts its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB pathway. 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is its high purity and stability, which makes it suitable for use in lab experiments. 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of new drugs based on the structure of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one and its potential targets. Further studies are also needed to explore the potential applications of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one in the detection of metal ions in biological samples. Overall, the research on 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has the potential to lead to the development of new therapies and diagnostic tools for the treatment and prevention of various diseases.

Synthesis Methods

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one can be synthesized through a multistep process involving the reaction of 2-cyclohexen-1-one with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and 4-oxocyclohexa-2,5-dien-1-ylidene ethylidene malononitrile. The final product is obtained through the reaction of the intermediate product with sodium hydroxide. The synthesis method of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been optimized to obtain high yields and purity.

Scientific Research Applications

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has also been used as a probe for the detection of metal ions in biological samples.

properties

CAS RN

5466-24-0

Product Name

4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(E)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C16H16N2O2/c1-11(13-3-7-15(19)8-4-13)17-18-12(2)14-5-9-16(20)10-6-14/h3-10,19-20H,1-2H3/b17-11+,18-12+

InChI Key

MNZJNVSDHXWDAU-UHFFFAOYSA-N

Isomeric SMILES

CC(=C1C=CC(=O)C=C1)NNC(=C2C=CC(=O)C=C2)C

SMILES

CC(=NN=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CC(=C1C=CC(=O)C=C1)NNC(=C2C=CC(=O)C=C2)C

Origin of Product

United States

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